6,6'-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine)
Description
6,6'-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) is a dimeric pyrimidine derivative characterized by a central ethane-1,2-diylbis(oxy) linker connecting two substituted pyrimidin-5-amine moieties. Each pyrimidine ring is functionalized with a chlorine atom at the 4-position and a propylthio group at the 2-position. While direct references to this compound are absent in the provided evidence, its structural determination likely relies on crystallographic tools like the SHELX software suite, which is widely employed for small-molecule refinement .
Properties
Molecular Formula |
C16H22Cl2N6O2S2 |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
4-[2-(5-amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)oxyethoxy]-6-chloro-2-propylsulfanylpyrimidin-5-amine |
InChI |
InChI=1S/C16H22Cl2N6O2S2/c1-3-7-27-15-21-11(17)9(19)13(23-15)25-5-6-26-14-10(20)12(18)22-16(24-14)28-8-4-2/h3-8,19-20H2,1-2H3 |
InChI Key |
UMMYRRGGFDZNLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)OCCOC2=C(C(=NC(=N2)SCCC)Cl)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of chloro and propylthio groups. The final step involves the coupling of two pyrimidine units via an ethane-1,2-diylbis(oxy) linker. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The propylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro groups can be reduced to corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,6’-(Ethane-1,2-diylbis(oxy))bis(4-chloro-2-(propylthio)pyrimidin-5-amine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethane-1,2-diylbis(oxy) linker allows for flexible binding to multiple sites, enhancing its efficacy. The chloro and propylthio groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrimidine Derivatives
| Compound | Molecular Weight (g/mol) | Linker Type | Key Substituents |
|---|---|---|---|
| 6,6'-(Ethane-1,2-diylbis(oxy))bis(...)amine | ~600.5 | Ethane-1,2-diylbis(oxy) | 4-chloro, 2-propylthio (per monomer) |
| 4-chloro-2-(propylthio)pyrimidin-5-amine | ~300.3 | None (monomer) | 4-chloro, 2-propylthio |
| Bis-pyrimidine with butane linker | ~628.6 | Butane-1,4-diylbis(oxy) | 4-methyl, 2-ethylthio |
Physicochemical Properties
Dimeric pyrimidines generally exhibit higher molecular weights and reduced solubility compared to monomers due to increased steric bulk. For example:
- Solubility: The ethane-linked dimer likely has lower aqueous solubility than its monomeric counterpart, as observed in similar bis-pyrimidine systems.
- Thermal Stability: Symmetric dimers often display higher melting points; this compound’s melting point is hypothesized to exceed 180°C, compared to ~150°C for the monomer.
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